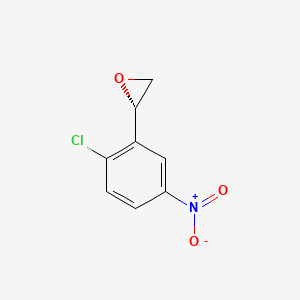
(2R)-2-(2-chloro-5-nitrophenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-chloro-5-nitrophenyl)oxirane: is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 2-chloro-5-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-chloro-5-nitrophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2R)-2-(2-chloro-5-nitrophenyl)ethanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of (2R)-2-(2-amino-5-nitrophenyl)oxirane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2R)-2-(2-chloro-5-nitrophenyl)oxirane is used as a building block in organic synthesis. Its reactive oxirane ring and functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, the reduction of the nitro group to an amino group can lead to the formation of bioactive molecules with potential therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (2R)-2-(2-chloro-5-nitrophenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo nucleophilic attack by biological molecules, leading to the formation of covalent adducts. This reactivity is exploited in enzyme studies, where the compound serves as a substrate for epoxide hydrolases, leading to the formation of diols.
Vergleich Mit ähnlichen Verbindungen
- (2R)-2-(2-chlorophenyl)oxirane
- (2R)-2-(2-nitrophenyl)oxirane
- (2R)-2-(2-bromophenyl)oxirane
Comparison: Compared to its analogs, (2R)-2-(2-chloro-5-nitrophenyl)oxirane is unique due to the presence of both chloro and nitro groups on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C8H6ClNO3 |
|---|---|
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
(2R)-2-(2-chloro-5-nitrophenyl)oxirane |
InChI |
InChI=1S/C8H6ClNO3/c9-7-2-1-5(10(11)12)3-6(7)8-4-13-8/h1-3,8H,4H2/t8-/m0/s1 |
InChI-Schlüssel |
YFJWVZLWEOBRTC-QMMMGPOBSA-N |
Isomerische SMILES |
C1[C@H](O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



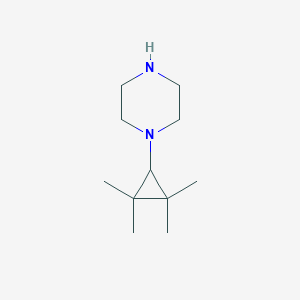
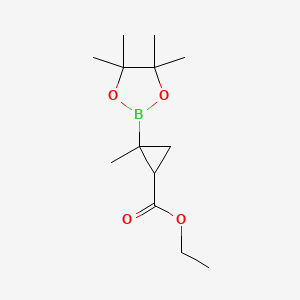
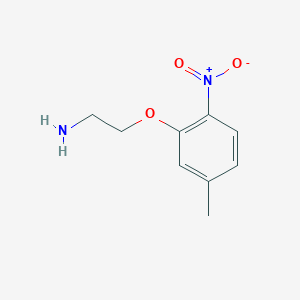
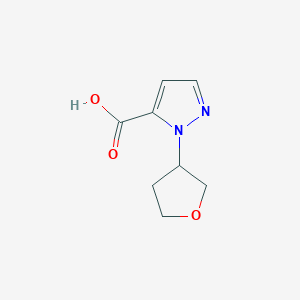
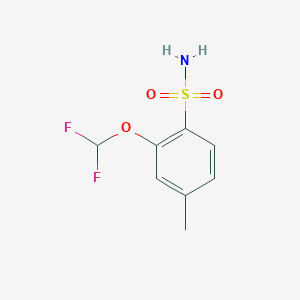

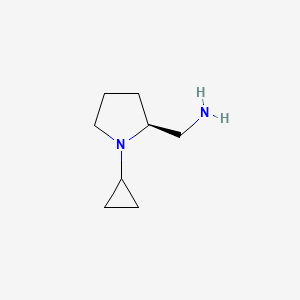
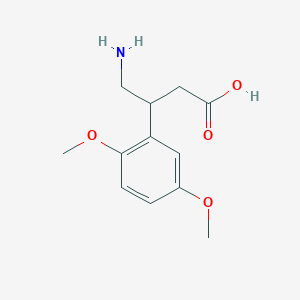
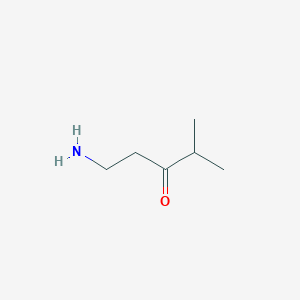
![o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B15311046.png)

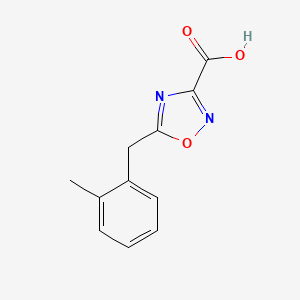
![1-[2-(1-Methyl-2-pyrrolidinyl)ethyl]piperazine](/img/structure/B15311072.png)
